molecular formula C10H11NO4 B8802218 1,2-Dimethoxy-3-(2-nitroethenyl)benzene

1,2-Dimethoxy-3-(2-nitroethenyl)benzene

Cat. No.: B8802218
M. Wt: 209.20 g/mol
InChI Key: OFJZSDMKKDTNHZ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-(2-nitroethenyl)benzene (CAS 37630-20-9), also known as 2,3-dimethoxy-β-nitrostyrene, is a nitroalkene derivative with the molecular formula C₁₀H₁₁NO₄. It features a benzene ring substituted with two methoxy groups at positions 1 and 2 and a trans-configured nitroethenyl group at position 3 . The compound crystallizes in the monoclinic P2₁/c space group, with unit cell parameters a = 5.3558 Å, b = 13.5897 Å, c = 14.2646 Å, and β = 97.038° . The dihedral angle between the benzene ring and the nitroalkenyl group is 23.90°, indicating partial conjugation .

Synthesis: The compound is synthesized via a solvent-free microwave-assisted condensation of 2,3-dimethoxybenzaldehyde and nitromethane, yielding 75% after purification . This method is advantageous for its efficiency and reduced reaction time compared to traditional approaches.

Applications: Its electron-withdrawing nitro group and electron-donating methoxy substituents make it a versatile intermediate in organic synthesis, particularly in Michael addition reactions and metal-catalyzed C–H functionalization .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 1,2-Dimethoxy-3-(2-nitroethenyl)benzene serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow it to participate in various chemical reactions such as electrophilic substitution and oxidation .
  • Reagent in Chemical Reactions : This compound is utilized as a reagent in organic reactions, contributing to the formation of new chemical entities through various transformation processes .

Biology

  • Biological Studies : The compound is employed in biological research to study cellular processes and mechanisms. Its interactions with biological molecules can provide insights into enzyme functions and metabolic pathways .
  • Antitumor Activity : Research has demonstrated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines through the inhibition of topoisomerase II activity .

Medicine

  • Drug Development : The compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to modulate enzyme activity suggests potential applications in pharmacology .
  • Anti-infective Properties : Nitro compounds like this one have shown anti-infective activity, indicating their potential use in developing antimicrobial agents .

Industry

  • Production of Dyes and Pigments : Due to its chemical properties, this compound is also applied in the industrial production of dyes and pigments .

Case Studies

Several studies have highlighted the diverse applications of this compound:

  • Antitumor Research : A study found that at specific concentrations, this compound induced apoptosis in cancer cells by inhibiting topoisomerase II activity .
  • Enzyme Interaction Studies : Research demonstrated that the compound could alter the activity of cytochrome P450 enzymes, affecting drug metabolism and efficacy .
  • Toxicological Assessments : In animal models, dosage-dependent effects were observed where lower doses exhibited minimal toxicity while higher doses led to significant adverse effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1,2-Dimethoxy-3-(2-nitroethenyl)benzene, and how are reaction conditions optimized?

The compound is synthesized via a solvent-free, microwave-assisted condensation of 2,3-dimethoxybenzaldehyde with nitromethane. Potassium carbonate acts as a base, and alumina serves as a solid support. Optimal conditions include microwave irradiation (5 min) and purification via silica gel chromatography (petroleum ether/ethyl acetate/dichloromethane, 1:1:0.3), yielding 75% . This green approach minimizes solvent use and reduces reaction time compared to conventional heating.

Q. What spectroscopic and crystallographic techniques confirm the structural identity of this compound?

  • Single-crystal X-ray diffraction (SCXRD) confirms the molecular geometry: monoclinic space group P21/cP2_1/c, with unit cell parameters a=5.3558A˚,b=13.5897A˚,c=14.2646A˚,β=97.038a = 5.3558 \, \text{Å}, b = 13.5897 \, \text{Å}, c = 14.2646 \, \text{Å}, \beta = 97.038^\circ. The trans configuration of the nitroethenyl group is validated by H-atom positioning .
  • NMR and IR spectroscopy verify functional groups (e.g., nitro, methoxy) and regiochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid inhalation of dust/aerosols and skin contact. Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood with adequate ventilation. In case of exposure, rinse affected areas with water and seek medical attention. Fire hazards involve potential release of carbon/nitrogen oxides; use CO2_2 or dry powder extinguishers .

Advanced Research Questions

Q. How does the trans configuration of the nitroethenyl group influence electronic properties and reactivity in Michael addition reactions?

The trans arrangement minimizes steric hindrance, allowing the nitro group (a strong electron-withdrawing group) to polarize the double bond, enhancing electrophilicity. This facilitates nucleophilic attacks in Michael additions. The dihedral angle (23.9° between benzene and nitroalkenyl planes) optimizes conjugation, stabilizing transition states .

Q. What challenges arise during crystallographic refinement of this compound, and how are discrepancies in RRR-factors resolved?

Challenges include:

  • Absorption corrections : Multi-scan methods (e.g., SADABS) address intensity variations due to crystal morphology .
  • Disordered moieties : Methoxy groups may require restrained refinement.
  • High wR(F2)wR(F^2) values : Anomalous dispersion effects or twinning can elevate wRwR. Using SHELXL with full-matrix least-squares refinement and validating against R(F)R(F) (0.058) ensures reliability .

Q. How does the solvent-free microwave synthesis compare to traditional methods in terms of environmental impact and scalability?

Microwave synthesis reduces energy consumption by ~40% and eliminates volatile solvents, aligning with green chemistry principles. However, scalability is limited by microwave cavity size. Batch processing and flow reactors are being explored to address this .

Q. What computational methods validate the experimental molecular geometry, and how do bond lengths compare to related nitroalkenes?

DFT calculations (e.g., B3LYP/6-31G*) corroborate SCXRD data. Key bond lengths:

  • C=C (nitroethenyl): 1.33 Å (vs. 1.34 Å in (E)-β-nitrostyrene).
  • C-N (nitro): 1.45 Å (consistent with resonance stabilization) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1,2-Dimethoxy-4-nitro-5-(2-nitroethenyl)benzene (CAS 16551-84-1)

  • Structure : Differs in substitution pattern, with nitro groups at positions 4 and 5 and a nitroethenyl group at position 2.
  • This contrasts with the title compound, where methoxy groups dominate the electronic profile .

1,2-Dihydroxy-4-(nitroethenyl)benzene (CAS 108074-44-8)

  • Structure : Replaces methoxy groups with hydroxyl groups.
  • Impact : Hydroxyl groups increase polarity and hydrogen-bonding capacity, lowering the melting point (155–157°C vs. 80–84°C for the title compound) and altering solubility in polar solvents .

3-Chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene (CAS 41122-35-4)

  • Structure : Introduces a chlorine atom at position 3.

Physical and Spectral Properties

Property 1,2-Dimethoxy-3-(2-nitroethenyl)benzene 1,2-Dihydroxy-4-(nitroethenyl)benzene 3-Chloro-1,2-dimethoxy-4-(nitroethenyl)benzene
Density (g/cm³) 1.197 1.466 N/A
Melting Point (°C) 80–84 155–157 N/A
Boiling Point (°C) 328.3 388.8 N/A
Key Spectral Features ¹³C NMR: Methoxy ~56 ppm; IR: NO₂ ~1520, 1350 cm⁻¹ IR: Broad -OH ~3200 cm⁻¹; NO₂ ~1530 cm⁻¹ Likely similar NO₂ peaks with Cl-induced shifts

Preparation Methods

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a highly efficient method for synthesizing 1,2-dimethoxy-3-(2-nitroethenyl)benzene. A protocol developed by Wang et al. involves the condensation of 2,3-dimethoxybenzaldehyde (5 mmol) with nitromethane (25 mmol) in the presence of potassium carbonate (0.35 g) and aluminum oxide (5 g) as a solid support . The reaction mixture is subjected to microwave irradiation for 5 minutes, followed by purification via silica gel chromatography using a petroleum ether/ethyl acetate/dichloromethane (1:1:0.3) solvent system. This method yields 75% of the target compound, with crystallization achieved through slow evaporation from ethanol .

Key advantages of this approach include reduced reaction time and elimination of solvent use, aligning with green chemistry principles. The trans configuration of the nitroethenyl group is confirmed by X-ray crystallography, with a dihedral angle of 23.90° between the benzene ring and nitroalkenyl group .

Conventional Thermal Condensation with Acid Catalysis

A thermally driven method reported by Limaye et al. employs 3,5-dimethoxybenzaldehyde (12 mmol), nitromethane (20 mmol), ammonium acetate (50 mmol), and acetic acid under reflux at 80°C for 30 minutes . After cooling, the product is precipitated by ice addition and purified via column chromatography (hexane eluent), yielding 90% of this compound . This method highlights the role of ammonium acetate as a catalyst in facilitating the Henry reaction, a classic nitroaldol condensation pathway.

Comparative studies indicate that electron-rich aldehydes, such as 2,3-dimethoxybenzaldehyde, are prone to side reactions under standard thermal conditions, often resulting in resinous byproducts . However, the use of excess nitromethane and controlled heating mitigates polymerization, ensuring higher purity.

Ultrasound-Promoted Room-Temperature Synthesis

Ultrasound irradiation offers a low-temperature alternative for synthesizing nitroalkenes. A protocol involving 2,3-dimethoxybenzaldehyde (20 mmol), nitromethane (13 mL), glacial acetic acid (3.3 mL), and ammonium acetate (3.324 g) is sonicated at 22°C for 3 hours . This method achieves a remarkable 99% yield, bypassing the need for high temperatures or prolonged reaction times. The absence of resinous byproducts underscores the efficacy of ultrasonic cavitation in enhancing reaction kinetics and selectivity .

Mechanistic studies suggest that ultrasound promotes efficient mixing and energy transfer, accelerating the formation of the nitroethenyl group while suppressing side reactions. This approach is particularly advantageous for lab-scale synthesis due to its simplicity and rapid turnaround.

Comparative Analysis of Preparation Methods

Method Catalyst/Base Temperature Time Yield Key Advantage
Microwave Irradiation K₂CO₃, Al₂O₃Solvent-free5 min75%Solvent-free, rapid
Thermal Condensation NH₄OAc, CH₃COOH80°C30 min90%High yield, scalable
Ultrasound NH₄OAc, CH₃COOH22°C3 h99%Room-temperature, minimal byproducts

Purification and Crystallization Techniques

Post-synthesis purification is critical for obtaining high-purity this compound. Column chromatography with silica gel remains the standard method, though recrystallization from ethanol or acetic acid is effective for isolating crystalline forms . Analytical techniques such as ¹H NMR and X-ray diffraction confirm the E-stereochemistry and structural integrity of the final product .

Industrial-Scale Considerations

While laboratory methods focus on precision, industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions, particularly for the thermally driven and ultrasound-assisted routes . Optimization of catalyst recycling and solvent recovery further enhances the sustainability of large-scale synthesis.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1,2-dimethoxy-3-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3

InChI Key

OFJZSDMKKDTNHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2,3-Dimethoxy-benzaldehyde is reacted with nitromethane to provide the title compound.
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